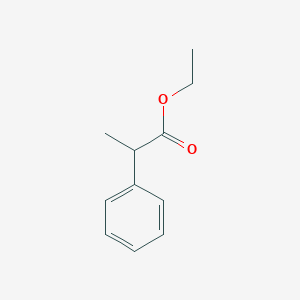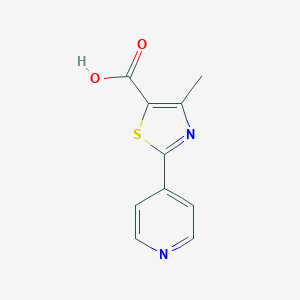
2-(4-吡啶基)-4-甲基噻唑-5-羧酸
描述
The compound of interest, 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, is a thiazole derivative that has been explored for its potential in various chemical and biological applications. Thiazole and its derivatives are known for their significance in medicinal chemistry due to their presence in numerous biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multistep reactions that can include cyclization, substitution, and condensation processes. For instance, the synthesis of related thiazole carboxylic acid derivatives has been reported where the key steps involve the reaction of certain thiazole intermediates with substituted halo anilines using thionyl chloride and hydroxy benzotriazole in the presence of triethylamine in dichloromethane . Although the exact synthesis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The structure of these compounds can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . The stability of these molecules in the crystal lattice is often due to intra- and intermolecular interactions, such as stacking between aromatic rings and hydrogen bonding involving carboxylic groups .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including electrophilic addition, cycloaddition, and rearrangement reactions. For example, a related compound, 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid, was obtained through a double electrophilic addition reaction . Additionally, thiazole derivatives can be used as scaffolds for further functionalization, as seen in the synthesis of highly functionalized isoxazoles starting from a thiazole-containing isoxazole carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of carboxylic acid groups can enhance the solubility in polar solvents and increase the potential for forming salts and esters . The photoluminescence properties of some thiazole derivatives have also been studied, indicating potential applications in materials science . Additionally, the thermal stability of these compounds is an important factor, especially when considering their use in high-temperature applications or in the synthesis of coordination polymers .
科学研究应用
医药中间体
该化合物主要用作合成各种药物的中间体 . 其结构特征允许引入额外的官能团,这可能导致开发具有潜在治疗效果的新型药物。
有机合成
在有机化学领域,这种噻唑衍生物用作构建更复杂分子的基本单元 . 它的反应性在各种合成途径中得到利用,促进了有机合成方法的发展。
抗肿瘤和细胞毒剂
噻唑衍生物因其抗肿瘤和细胞毒特性而受到研究 . 研究表明,对噻唑核心进行修饰可以产生对各种癌细胞系具有显着活性的化合物,使其成为抗癌药物设计中宝贵的支架。
抗菌和抗真菌应用
噻唑环是许多具有生物活性的化合物中常见的特征,包括抗菌和抗真菌剂 . 吡啶基的存在可能会增强这些特性,为治疗传染病提供新的途径。
神经保护剂
含有噻唑部分的化合物已显示出作为神经保护剂的希望 . 它们可能通过保护神经元免受损伤而在预防和治疗神经退行性疾病中发挥作用。
农业化学品
噻唑在农业化学品开发中也很重要 . 它们可用于创造新的杀虫剂和杀真菌剂,帮助保护农作物免受害虫和疾病的侵害。
未来方向
The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles, such as in the case of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, has led to the development of alternative nucleophilic reagents and novel main group approaches . This area of research continues to be of interest, with the aim of improving the poor reaction success of 2-pyridyl boron nucleophiles .
属性
IUPAC Name |
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIPVXWDQQHMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363285 | |
| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144060-98-0 | |
| Record name | 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid interact with metal ions to form MOFs and what are the structural characteristics of these resulting frameworks?
A1: 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (HL) acts as a bridging ligand, coordinating to metal ions through its carboxylate and nitrogen atoms. [] In the cited study, HL reacted with cadmium nitrate or manganese nitrate, yielding three-dimensional MOFs with permanent pores. These pores form straight one-dimensional channels within the framework structure. [] The cadmium-based MOF, 4(DMF), exhibits selective adsorption of carbon dioxide over other gases like hydrogen, nitrogen, methane, carbon monoxide, and oxygen at room temperature. [] The manganese-based MOF, 3(DMF), displays weak antiferromagnetic coupling between the manganese centers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

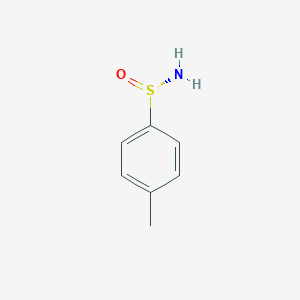
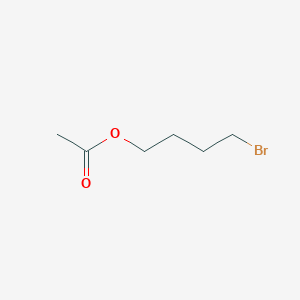
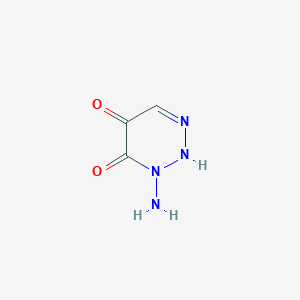
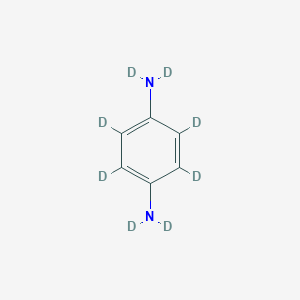
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)
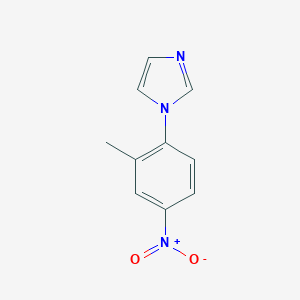
![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
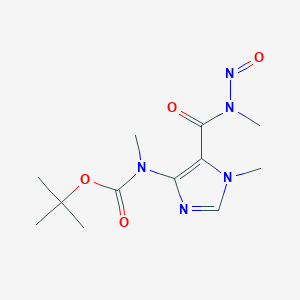
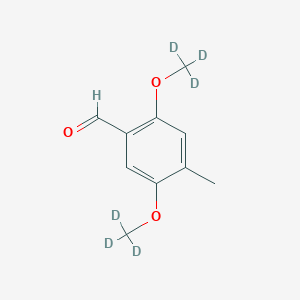
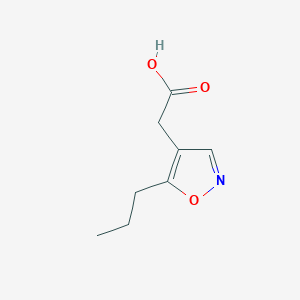


![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
